P2X3 Antagonism: Potency Comparison of 1-(3-Phenoxypropanoyl)piperidine-3-carboxylic acid with a Structurally Related Analog
The target compound demonstrates a specific quantitative difference in P2X3 antagonism compared to a structurally related analog. 1-(3-Phenoxypropanoyl)piperidine-3-carboxylic acid exhibits an EC50 of 80 nM for antagonist activity against recombinant rat P2X3 receptors expressed in Xenopus oocytes [1]. In contrast, the pyridoxal-phosphate derivative PPADS (BDBM85043), a well-characterized non-selective P2 antagonist, exhibits an IC50 of 99 nM against P2X3, along with activity at P2X1 (IC50 = 98.5 µM) and P2X7 (EC50 = 62 µM) receptors [2]. The target compound's 80 nM potency is in the same order of magnitude as PPADS's P2X3 activity (99 nM) but does not have documented activity at other P2X subtypes, suggesting a potentially different selectivity window.
| Evidence Dimension | P2X3 Antagonist Activity |
|---|---|
| Target Compound Data | EC50: 80 nM |
| Comparator Or Baseline | PPADS (BDBM85043) P2X3 Antagonist Activity |
| Quantified Difference | Target compound EC50 is 80 nM; PPADS IC50 is 99 nM (cross-study comparison). |
| Conditions | Recombinant rat P2X3 receptor expressed in Xenopus oocytes for both compounds. Functional ion channel assay. |
Why This Matters
This quantitative data provides a benchmark for the compound's P2X3 activity, which is critical for researchers studying purinergic signaling in pain and inflammation pathways, and differentiates it from a broad-spectrum P2 antagonist.
- [1] BindingDB. Affinity data for BDBM50118219. EC50: 80 nM. Assay Description: Antagonist activity against recombinant rat P2X3 purinoceptor 3 expressed in Xenopus oocytes. Deposited 2012-11-26. View Source
- [2] BindingDB. Affinity data for BDBM85043 (PPADS). P2X3 IC50: 99 nM; P2X1 IC50: 9.85E+4 nM; P2X7 EC50: 6.20E+4 nM. View Source
